molecular formula C10H10ClFO2 B13344106 2-(2-Chloro-6-fluorophenyl)butanoic acid

2-(2-Chloro-6-fluorophenyl)butanoic acid

Cat. No.: B13344106
M. Wt: 216.63 g/mol
InChI Key: CTLQGPIGBAYRJF-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluorophenyl)butanoic acid is an organic compound with the molecular formula C10H10ClFO2 It is a derivative of butanoic acid, featuring a chlorinated and fluorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the reaction of 2-chloro-6-fluorobenzene with butanoic acid under specific conditions that facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-fluorophenyl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

2-(2-Chloro-6-fluorophenyl)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-fluorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes and biochemical reactions. The exact mechanism may vary depending on the context of its use, such as in biological or chemical systems .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-fluorophenylacetic acid
  • 2-Chloro-6-fluorophenylboronic acid
  • 2-(2-Chloro-6-fluorophenyl)propanoic acid

Uniqueness

2-(2-Chloro-6-fluorophenyl)butanoic acid is unique due to its specific combination of a chlorinated and fluorinated phenyl group with a butanoic acid backbone. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C10H10ClFO2

Molecular Weight

216.63 g/mol

IUPAC Name

2-(2-chloro-6-fluorophenyl)butanoic acid

InChI

InChI=1S/C10H10ClFO2/c1-2-6(10(13)14)9-7(11)4-3-5-8(9)12/h3-6H,2H2,1H3,(H,13,14)

InChI Key

CTLQGPIGBAYRJF-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=CC=C1Cl)F)C(=O)O

Origin of Product

United States

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